molecular formula C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ B1157618 Polymyxin B1 sulfate

Polymyxin B1 sulfate

Cat. No. B1157618
M. Wt: 1203.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Polymyxin B1 Sulfate is the sulfate salt form of polymyxin B1, a polypeptide obtained from Bacillus polymyxa strains with antimicrobial activity. Polymyxin B1 exerts its antimicrobial effect through its cationic detergent action on cell membranes. Specifically, this antibiotic binds to the negatively charged site in the lipopolysaccharide layer of the bacterial cell membrane via electrostatic affinity with the positively charged amino groups in the cyclic peptide portion. Subsequently, the fatty acid portion of polymyxin B1 dissolves in the hydrophobic region of the bacterial cell membrane. This results in an alteration in cell membrane structure, disruption of cell wall integrity and an increase in permeability for water and molecules. This will eventually lead to bacterial cell death.

Scientific Research Applications

Pharmacokinetics in Patients with Multidrug-Resistant Infections

  • Polymyxin B1 sulfate's pharmacokinetics were characterized in patients with multidrug-resistant Gram-negative bacterial infections. This study was significant as it described the pharmacokinetics of intravenous polymyxin B1 for the first time, providing insights into its distribution and elimination in humans (Kwa et al., 2008).

Analytical Methods for Drug Monitoring

  • A liquid chromatography with tandem mass spectrometry method was developed for monitoring polymyxin B1 in plasma and cerebrospinal fluid, crucial for therapeutic drug monitoring and pharmacokinetic analysis in clinical settings (Wang et al., 2020).

Antimicrobial Activity and Toxicity

  • The in vitro and in vivo antimicrobial activity and toxicity of polymyxin B1 were assessed. This study provided comparative insights into the pharmacological differences between polymyxin B1 and other major components in polymyxin B and colistin products (Roberts et al., 2015).

Production Regulation through Genetic Engineering

  • A novel approach using domain swapping in the nonribosomal peptide synthetase gene cluster was employed to regulate the production of polymyxin B1, which paves the way for the development of novel lipopeptide derivatives (Yuan et al., 2020).

Influence on Pharmacokinetics

  • The pharmacokinetics of polymyxin B1 in critically ill patients was discussed, highlighting the importance of understanding the disposition of this antibiotic in various patient populations (Chen & Li, 2022).

Role in Antimicrobial Activity

  • A study synthesized novel analogues of polymyxin B1 and examined their antimicrobial activity and in vivo toxicity. This research provided key insights into the structure-activity relationships of polymyxin B1 (Patil et al., 2023).

Cellular Uptake Mechanism

  • Investigation into the role of human oligopeptide transporter 2 (PEPT2) in the uptake of polymyxins, including polymyxin B1, in renal tubular cells. This study contributes to a better understanding of polymyxin accumulation in renal cells (Lu et al., 2015).

Structural Characterization

  • The isolation and structural characterization of polymyxin B components, including polymyxin B1, using chromatographic and spectroscopic techniques (Orwa et al., 2001).

properties

Product Name

Polymyxin B1 sulfate

Molecular Formula

C₅₆H₉₈N₁₆O₁₃ xH₂SO₄

Molecular Weight

1203.48

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

synonyms

N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate

Origin of Product

United States

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